molecular formula C6H4FNO B112266 2-Fluoro-6-formylpyridine CAS No. 208110-81-0

2-Fluoro-6-formylpyridine

Cat. No. B112266
M. Wt: 125.1 g/mol
InChI Key: HENWRHPVXMPQNF-UHFFFAOYSA-N
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Description

2-Fluoro-6-formylpyridine is a chemical compound used in the synthesis of fluoroheterocyclic aldoximes, which are therapeutic agents for the treatment of anti-cholinesterase poisoning .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-formylpyridine is C6H4FNO . The exact molecular structure is not directly available, but similar compounds like 5-Fluoro-2-formylpyridine and 2-Formylpyridine have been analyzed .


Physical And Chemical Properties Analysis

The boiling point of 2-Fluoro-6-formylpyridine is predicted to be 192.4±20.0 °C, and its density is predicted to be 1.269±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Antineoplastic Activity

2-Fluoro-6-formylpyridine is a compound of interest in the synthesis of various derivatives with potential antineoplastic activities. Research has shown that structural modifications of compounds related to 2-fluoro-6-formylpyridine can retain antineoplastic activity when various substituents are introduced. These modifications include the introduction of nitro, amino, chloro, bromo, fluoro, and methoxy groups, demonstrating the compound's versatility in medicinal chemistry applications (Agrawal & Sartorelli, 1978).

Fluorine-18 Labeling for Medical Imaging

2-Fluoro-6-formylpyridine derivatives have been explored for their potential in medical imaging, particularly in Positron Emission Tomography (PET). The strategic placement of fluorine-18 in these compounds, facilitated by suitable precursors and reactions, has expanded their application in this field. This highlights the compound's role in developing more stable and effective radiotracers for diagnostic purposes (Carroll, Nairne, & Woodcraft, 2007).

Novel Synthetic Pathways

Innovative synthetic pathways utilizing 2-fluoro-6-formylpyridine derivatives have been developed to produce 4-fluoropyridines. These pathways involve multiple rearrangements and have resulted in compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. The synthesis demonstrates the compound's utility in complex organic transformations, contributing to the advancement of synthetic organic chemistry (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

Chemosensor Development

2-Fluoro-6-formylpyridine derivatives have also been used in the development of chemosensors, particularly for the detection of heavy metals like cadmium. These chemosensors operate on the principle of chelation-enhanced fluorescence, where binding to a specific ion interrupts a photoinduced electron transfer process, leading to a measurable fluorescent signal. This application underscores the compound's role in environmental monitoring and safety (Luo, Jiang, Zhang, Li, Shen, & Yu, 2007).

Catalytic Applications

The coordination compounds formed by derivatives of 2-fluoro-6-formylpyridine with transition metals have been used in catalysis, demonstrating the compound's versatility in facilitating various chemical reactions. These applications span from artificial photosynthesis to organic transformations and polymerization reactions, highlighting the compound's potential in sustainable chemistry and materials science (Winter, Newkome, & Schubert, 2011).

Safety And Hazards

When handling 2-Fluoro-6-formylpyridine, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Fluoropyridines, including 2-Fluoro-6-formylpyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. This has led to an increased interest in the development of fluorinated chemicals .

properties

IUPAC Name

6-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-3-1-2-5(4-9)8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENWRHPVXMPQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442317
Record name 2-Fluoro-6-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-formylpyridine

CAS RN

208110-81-0
Record name 2-Fluoro-6-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoropyridine-2-carboxaldehyde
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Synthesis routes and methods I

Procedure details

30 g of 2-fluoro-6-methylpyridine (270 mmol) and 70 g of tert-butoxybis(dimethylamino)methane (405 mmol) are mixed under a nitrogen atmosphere. The mixture is heated at 140° C. for 24 hours. The mixture is diluted with 50 ml of tetrahydrofuran and the solution obtained is added dropwise to an aqueous solution of 115 g of sodium periodate (538 mmol). The mixture is stirred overnight at room temperature, the precipitate formed is removed by filtration and then the tetrahydrofuran is evaporated off. The residue is extracted with dichloromethane, the organic phase is dried over magnesium sulfate, filtered and then the solvent is evaporated under vacuum. The title product is isolated by distillation in a bulb oven, b.p.77 : 70-80° C. 34 g of a yellow oil containing about 20% of N,N-dimethylformamide are recovered.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Fluoro-6-methylpyridine (14.4 g, 0.13 mol) and tert-butoxybis(dimethylamino)methane (Bredereck's reagent; 34.9 g, 0.20 mol) are heated at 140° C. for 24 h. The reaction is cooled and diluted with THF (100 mL). Sodium periodate (75 g) in water (400 mL) is added at 0-5° C., and the reaction mixture is then stirred for 24 h at room temperature. The precipitate is filtered through celite, and the filtrate extracted 5× with diethyl ether. The combined ether layers are washed with water, brine, and dried (MgSO4). Most of the solvent is removed by concentration at 0° C. (by keeping ice in the bath) to provide 2-Fluoropyridine-6-carboxaldehyde.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (6.54 mL, 1.2 equiv) in 30 mL of THF at 0° C., a solution of n-butyllithium (17.1 mL, 2.5M in hexanes) is added dropwise. Stirring is continued for 15 minutes at 0° C., the reaction is then cooled to −78° C. 2-Fluoro-6-methylpyridine (4.00 mL, 38.9 mmol) is added dropwise to the cold solution. The reaction mixture is stirred at −78° C. for 1 hours and then quenched with DMF (4.52 mL, 1.5 equiv). The reaction is maintained at −78° C. for 30 minutes and then warmed to 0° C. The cold solution is added to a mixture of sodium periodate (24.9 g) in 120 mL of water at 0° C. The reaction mixture is allowed to gradually warm to room temperature over 1 hours and then stirred at room temperature for 24 hours. The reaction mixture is filtered through a plug of celite to remove the precipitate and the plug is washed with ether. The organic layer is separated, washed with aqueous sodium bicarbonate (1×40 mL), then with 0.25M KH2PO4 (1×40 mL) and then brine (1×40 mL). The organic solution is dried (NaSO4) and concentrated in vacuo.
Quantity
6.54 mL
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.52 mL
Type
reactant
Reaction Step Three
Quantity
24.9 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

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